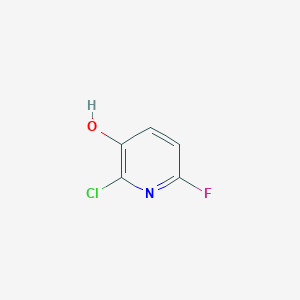

2-Chloro-6-fluoropyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3ClFNO |

|---|---|

Molecular Weight |

147.53 g/mol |

IUPAC Name |

2-chloro-6-fluoropyridin-3-ol |

InChI |

InChI=1S/C5H3ClFNO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H |

InChI Key |

QIPXLXNJQUAPQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1O)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of 2-Chloro-6-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Author's Note: As a Senior Application Scientist, this guide is structured to provide not just data, but a foundational understanding of 2-Chloro-6-fluoropyridin-3-ol, a substituted pyridinol of interest in medicinal chemistry and materials science. Direct experimental data for this specific molecule is not widely published. Therefore, this document synthesizes information from established chemical principles and data from structurally analogous compounds to build a robust and scientifically grounded profile. The methodologies described are industry-standard protocols, ensuring that the principles and techniques are directly applicable in a research and development setting.

Introduction and Molecular Overview

2-Chloro-6-fluoropyridin-3-ol is a halogenated and hydroxylated pyridine derivative. Such structures are pivotal building blocks in modern drug discovery, often serving as key intermediates in the synthesis of complex pharmaceutical agents. The specific arrangement of its functional groups—a hydroxyl group, a chlorine atom, and a fluorine atom on a pyridine ring—imparts a unique electronic and steric profile that is highly influential in its interactions with biological targets and its behavior in various solvents.

-

The Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom, which acts as a hydrogen bond acceptor and imparts basicity.

-

The Hydroxyl Group (-OH) at C3: This group is a strong hydrogen bond donor and acceptor, significantly influencing properties like melting point and aqueous solubility. It also introduces a potential site for metabolic modification and further chemical derivatization.

-

The Chlorine Atom (-Cl) at C2: An electron-withdrawing group that modulates the pKa of the pyridine nitrogen and the acidity of the hydroxyl group. Its size can also play a role in steric interactions.

-

The Fluorine Atom (-F) at C6: The most electronegative element, fluorine's presence can enhance binding affinity, improve metabolic stability, and modulate lipophilicity.

Understanding the physical properties and solubility of this molecule is a critical first step in its application, from designing synthetic routes to formulating it for biological screening.

Physicochemical Property Profile

The physical properties of a compound are dictated by its molecular structure. For 2-Chloro-6-fluoropyridin-3-ol, we can predict a profile based on its functional groups and by drawing comparisons with related structures.

| Property | Inferred/Predicted Value & Justification |

| Molecular Formula | C₅H₃ClFNO |

| Molecular Weight | 147.54 g/mol |

| Physical Appearance | Expected to be a colorless to off-white solid at room temperature. This is based on analogous compounds like 2-Chloro-6-fluoropyridine, which is a white solid, and the general tendency of pyridinols to be crystalline solids. |

| Melting Point (°C) | Expected to be significantly higher than its non-hydroxylated analog, 2-chloro-6-fluoropyridine (m.p. 31-35 °C). The presence of the hydroxyl group allows for strong intermolecular hydrogen bonding, which requires more energy to overcome, thus raising the melting point, likely into the >100 °C range. |

| Boiling Point (°C) | High, with probable decomposition. The strong hydrogen bonding network would require high temperatures to transition to a gaseous state, at which point thermal decomposition is likely. |

| pKa | Expected to have two pKa values: one for the basic pyridine nitrogen (pKa ~2-4) and one for the acidic hydroxyl group (pKa ~8-10). The electron-withdrawing effects of the chloro and fluoro groups will decrease the basicity of the pyridine nitrogen and increase the acidity of the hydroxyl group compared to unsubstituted pyridin-3-ol. |

| LogP (Octanol-Water) | Predicted to be in the range of 1.5 - 2.5. The hydroxyl group decreases lipophilicity, while the halogen atoms increase it. For comparison, the related compound 3-Amino-2-chloro-6-(trifluoromethyl)pyridine has an experimental LogKow of 2.18[1]. This balanced lipophilicity is often a desirable trait in drug candidates. |

Solubility Characteristics

Solubility is a critical parameter for drug delivery, reaction chemistry, and purification. The "like dissolves like" principle, governed by polarity and hydrogen bonding capability, is central to understanding the solubility profile of 2-Chloro-6-fluoropyridin-3-ol.

| Solvent Class | Predicted Solubility | Scientific Rationale |

| Water (Aqueous) | Sparingly Soluble | The hydroxyl group and pyridine nitrogen can form hydrogen bonds with water, conferring some aqueous solubility. A related isomer, 6-chloro-3-fluoropyridin-2-ol, is described as a water-soluble solid[2]. However, the overall aromatic and halogenated structure limits extensive solubility. Solubility will be pH-dependent; it will increase at low pH (protonation of the pyridine nitrogen) and high pH (deprotonation of the hydroxyl group). |

| Polar Protic Solvents | Soluble | Solvents like Methanol, Ethanol, and Isopropanol are excellent choices. They can act as both hydrogen bond donors and acceptors, effectively solvating the molecule and disrupting the intermolecular hydrogen bonds of the solid lattice. |

| Polar Aprotic Solvents | Moderately Soluble | Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) should readily dissolve the compound. They can accept hydrogen bonds from the hydroxyl group and interact via dipole-dipole forces. DMSO is often the solvent of choice for creating stock solutions for biological screening. |

| Non-Polar Solvents | Poorly Soluble | Solvents like Hexanes, Toluene, and Diethyl Ether are not expected to be effective. Their inability to form hydrogen bonds or engage in strong dipole-dipole interactions makes them poor solvents for this polar, hydrogen-bonding molecule. |

Experimental Protocols for Property Determination

To move from prediction to empirical data, standardized laboratory procedures are essential. The following protocols are designed to be robust and self-validating for determining key physicochemical properties.

Protocol: Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is an indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. A pure substance will have a sharp melting range (0.5-1.0 °C).

-

Loading: Finely crush a small amount of the solid. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Use a rapid heating rate (10-15 °C/min) for a coarse determination of the melting point.

-

Allow the apparatus to cool.

-

Perform a second, more precise measurement with a new capillary tube. Start heating rapidly to about 15 °C below the coarse melting point, then slow the ramp rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Sources

Tautomeric Dynamics of 2-Chloro-6-fluoropyridin-3-ol: Mechanisms and Applications in Drug Design

This guide provides a comprehensive technical analysis of the tautomeric behavior of 2-Chloro-6-fluoropyridin-3-ol, tailored for researchers in medicinal chemistry and structural biology.[1][2]

Executive Summary

2-Chloro-6-fluoropyridin-3-ol represents a critical scaffold in the design of kinase inhibitors and allosteric modulators.[1][2] Unlike the parent 3-hydroxypyridine, which exhibits a balanced tautomeric equilibrium between its enol (hydroxy) and zwitterionic (oxo) forms in aqueous media, the 2,6-dihalo substitution pattern exerts a profound electronic bias. This guide elucidates the mechanistic drivers that force this scaffold predominantly into the hydroxy-pyridine (enol) state, detailing the implications for ligand-protein binding affinity, metabolic stability, and experimental characterization.

Molecular Architecture & Electronic Effects[2]

The tautomeric preference of 3-hydroxypyridines is governed by the stability of the nitrogen lone pair and the ability of the ring to sustain a zwitterionic charge distribution.

The Tautomeric Equilibrium

The equilibrium exists between two distinct species:[3][4]

-

Form B (Zwitterion): 3-Pyridinium-3-olate (often referred to as the "keto" or "oxo" form, though formally a zwitterion in 3-isomers).[1][2]

In the parent 3-hydroxypyridine,

Impact of Halogenation (The "Ortho Effect")

The 2-Chloro and 6-Fluoro substituents flank the pyridine nitrogen.[1][2] Their influence is twofold:

-

Inductive Destabilization (-I Effect): Both F and Cl are strongly electron-withdrawing.[1][2] The zwitterionic form requires a positive charge on the ring nitrogen (

). The presence of strong -

Lone Pair Repulsion: The lone pairs on the ortho-fluorine and ortho-chlorine atoms create electrostatic repulsion with the nitrogen lone pair, further modulating the basicity of the pyridine nitrogen (

reduction).

Conclusion: The 2,6-dihalo substitution creates an "electronic clamp" that destabilizes the

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the electronic pressures applied by the halogen substituents.

Figure 1: Mechanistic suppression of the zwitterionic tautomer by 2,6-dihalo substitution.

Analytical Characterization Protocols

Distinguishing the tautomer requires precise spectroscopic techniques, as the rapid proton exchange can average signals in standard NMR.

UV-Vis Solvatochromism

The zwitterionic form typically exhibits a bathochromic shift (red shift) compared to the neutral form.[1][2]

-

Protocol: Measure absorption in Cyclohexane (non-polar) vs. Water (polar).

-

Expectation: 2-Chloro-6-fluoropyridin-3-ol will show minimal spectral shift compared to the parent 3-hydroxypyridine, confirming the persistence of the enol form across solvents.[1][2]

NMR Spectroscopy ( and )

This is the definitive method for structural assignment.

| Feature | Enol Form (Expected) | Zwitterion Form |

| C3 Chemical Shift | ~148 - 155 ppm (C-OH) | ~165 - 170 ppm (C-O |

| C2/C6 Coupling | Distinct | Altered coupling due to |

| N-H Signal | Absent (OH signal present) | Broad singlet ~12-14 ppm (if exchange is slow) |

Experimental Workflow: Tautomer Determination

-

Solvent Selection: Dissolve 5 mg of compound in DMSO-

(slows proton exchange) and Methanol- -

Acquisition: Acquire

NMR with proton decoupling. -

Analysis: Look for the C3 ipso-carbon shift.[1][2] A shift <155 ppm strongly indicates the enol.

Implications for Drug Discovery[5][6]

Binding Mode & Bioisosterism

In kinase drug discovery, the 3-hydroxypyridine moiety often mimics the phenol of tyrosine or the purine ring of ATP.

-

Donor/Acceptor Profile: As an enol, the O-H acts as a hydrogen bond donor and the Pyridine-N acts as a hydrogen bond acceptor .

-

Zwitterion Risk: If the molecule existed as a zwitterion, the N-H would become a donor and the Oxygen an acceptor, completely inverting the pharmacophore model. The 2,6-dihalo substitution "locks" the desired D/A pattern, reducing entropic penalty upon binding.

Lipophilicity (LogP)

The neutral enol form is significantly more lipophilic than the zwitterion.

-

Impact: 2-Chloro-6-fluoropyridin-3-ol exhibits higher membrane permeability than non-halogenated analogs, improving oral bioavailability.[1][2]

Experimental Protocols

Protocol A: Determination of Equilibrium Constant ( )

Objective: Quantify the ratio of Zwitterion to Enol (though expected to be near zero).

-

Preparation: Prepare a 50

M stock solution of 2-Chloro-6-fluoropyridin-3-ol in 1,4-dioxane. -

Titration: Sequentially add aliquots of water (0% to 100% v/v).

-

Measurement: Record UV-Vis spectra (200-400 nm) at each step.

-

Data Analysis:

-

Monitor the appearance of a long-wavelength band (>320 nm) characteristic of the zwitterion.

-

Validation: If no significant band appears,

, confirming the enol lock.

-

Protocol B: Synthesis (Route via 2,6-Difluoropyridine)

Rationale: Nucleophilic aromatic substitution (

-

Lithiation: Treat with LDA in THF at -78°C. The lithium directs to the 3-position (ortho to F).[1][2]

-

Boronation: Quench with Trimethyl borate (

).[1][2] -

Oxidation: Treat with Oxone or

to convert the boronate to the hydroxyl group. -

Chlorination: If starting from 2-fluoro-3-hydroxypyridine, use NCS (N-chlorosuccinimide) to selectively chlorinate at the 6-position (less hindered/activated) or 2-position depending on protecting groups.[1][2] Note: Starting with 2-chloro-6-fluoropyridine and performing hydroxylation is often more direct.[1][2]

Decision Logic for Scaffold Selection

Use the following logic flow to determine if this scaffold is appropriate for your target.

Figure 2: Scaffold selection logic based on tautomeric requirements.

References

-

Tautomerism in 3-Hydroxypyridines

-

Halogen Effects on Pyridinols

-

Synthesis & Characterization

-

Drug Design Applications

Sources

- 1. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis Protocols for 2-Chloro-6-fluoropyridin-3-ol Derivatives

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery.

Part 1: Introduction & Strategic Analysis[1]

The 2,6-dihalogenated pyridin-3-ol scaffold is a "privileged structure" in modern medicinal chemistry, particularly for the development of kinase inhibitors (e.g., c-Met, ALK) and allosteric modulators. The specific substitution pattern of 2-chloro-6-fluoropyridin-3-ol offers a unique trifunctional platform:

-

C3-Hydroxyl: A nucleophilic handle for ether/ester linkages to solubilizing tails or pharmacophores.[1]

-

C6-Fluorine: A highly reactive site for Nucleophilic Aromatic Substitution (

), enabling the introduction of amines or alkoxides.[1] -

C2-Chlorine: A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for biaryl construction after C6 functionalization.[1]

Synthesizing this core requires overcoming a critical regioselectivity challenge: distinguishing between the C2 and C6 positions, which are electronically similar but sterically distinct.

Retrosynthetic Logic

The primary challenge is installing the fluorine atom at C6 while retaining the chlorine at C2. Direct electrophilic fluorination of 2-chloropyridin-3-ol is possible but often yields regiochemical mixtures (C4 vs. C6).[1] The most reliable industrial route utilizes a Nucleophilic Aromatic Substitution (

Figure 1: Retrosynthetic analysis highlighting the steric-directed

Part 2: Detailed Experimental Protocols

Protocol A: The "Steric-Directed" Synthesis (Recommended)

This route is preferred for scale-up (>10g) due to its superior regiocontrol.[1] It relies on the steric bulk of the C3-methoxy group to direct fluoride attack to the less hindered C6 position.

Step 1: O-Methylation

Objective: Protect the phenol and increase steric bulk at C3.[1]

-

Reagents: 2,6-Dichloro-3-hydroxypyridine (1.0 equiv), Iodomethane (1.2 equiv),

(1.5 equiv).[1] -

Solvent: Acetone or DMF.[1]

-

Procedure:

Step 2: Regioselective Fluorination (

)

Objective: Selectively displace the C6-Chlorine.[1]

-

Mechanism: The C2-Cl is ortho to the OMe group.[1] The OMe group exerts a steric shielding effect on C2, making C6 the kinetically favored site for nucleophilic attack by the fluoride ion.

-

Reagents: 2,6-Dichloro-3-methoxypyridine (1.0 equiv), Spray-dried KF (3.0 equiv), 18-Crown-6 (0.1 equiv).[1]

-

Solvent: Anhydrous DMSO or Sulfolane (0.5 M).[1]

-

Procedure:

-

Drying: Ensure KF is rigorously dry (oven-dried at 150°C overnight or spray-dried). Moisture kills this reaction.[1]

-

Combine substrate, KF, and 18-Crown-6 in a pressure vessel (or round-bottom flask with efficient condenser).

-

Add solvent and heat to 130–140°C for 12–18 hours.

-

Monitoring: Check for conversion to mono-fluoro product. Over-reaction (difluoro) is slow due to electron donation from OMe.[1]

-

Workup: Cool, dilute with water, extract with

(3x). Wash combined organics with water (to remove DMSO) and brine.[1] -

Purification: Flash chromatography (Hexanes/EtOAc). The product (2-chloro-6-fluoro-3-methoxypyridine) usually elutes before the starting material.[1]

-

Yield: 65–75%.

-

Step 3: Demethylation

Objective: Reveal the free phenol.[1]

-

Reagents:

(1.0 M in DCM, 2.5 equiv).[1] -

Solvent: Anhydrous DCM.[1]

-

Procedure:

-

Cool solution of 2-chloro-6-fluoro-3-methoxypyridine in DCM to -78°C.

-

Add

dropwise.[1] -

Warm to 0°C and stir for 2 hours.

-

Quench: Carefully add MeOH at 0°C (Exothermic!).

-

Workup: Concentrate, redissolve in EtOAc, wash with

. -

Yield: >85% (Off-white solid).

-

Protocol B: Functionalization Guide

Once the core 2-chloro-6-fluoropyridin-3-ol is synthesized, it serves as a branching point.[1] The reactivity order is C6-F > C3-OH > C2-Cl .[1]

Workflow Diagram: Chemoselective Functionalization

Figure 2: Sequential functionalization strategy. The C6-Fluorine is the most labile group and should be derivatized first if

Table 1: Comparative Reactivity & Conditions

| Reaction Type | Target Position | Reagents | Typical Conditions | Notes |

| C6-F | Primary/Secondary Amines | DMSO/DMF, DIPEA, 60°C | Highly Reactive. Occurs without touching C2-Cl.[1] | |

| O-Alkylation | C3-OH | Alkyl Halides / Alcohols | Protects OH; modulates solubility.[1] | |

| Suzuki Coupling | C2-Cl | Boronic Acids | Requires Heat. C6-F generally survives if temperature <100°C. | |

| Buchwald-Hartwig | C2-Cl | Anilines | Use after C6 is substituted to avoid competition.[1] |

Part 3: Troubleshooting & Optimization

Regioselectivity Issues (Protocol A)

-

Problem: Formation of 2,6-difluoro-3-methoxypyridine.

-

Cause: Reaction temperature too high or reaction time too long.[1]

-

Solution: Monitor strictly by HPLC. Stop reaction at ~90% conversion of starting material.[1] The mono-fluoro product is slightly less reactive than the dichloro starting material due to the strong C-F bond strength, but prolonged heating will force the second substitution.

Demethylation Stalling

-

Problem: Incomplete cleavage of the methyl ether.

-

Cause: Boron complexation with the pyridine nitrogen.[1]

-

Solution: Use Pyridine Hydrochloride melt (180°C) as an alternative if

fails. This is a robust, solvent-free method for stable pyridine substrates.[1]

Safety: Handling Fluorinating Agents[1]

-

Selectfluor (Protocol B - Alternative): While solid and stable, it is an oxidant.[1] Avoid mixing with strong reducing agents.[1]

-

KF (Protocol A): Spray-dried KF is hygroscopic.[1] Handle in a glovebox or rapid weighing. Wet KF leads to hydrolysis (formation of pyridinones) rather than fluorination.[1]

References

-

Synthesis of 2,6-difluoropyridine derivatives

- Methodology for KF fluorin

-

Source: [1]

-

Regioselectivity in Pyridine Substitutions

- Analysis of steric vs. electronic effects in 2,6-dichloropyridines.

-

Source: [1]

-

Electrophilic Fluorination with Selectfluor

- General protocols for functionalizing electron-rich heterocycles.

-

Source: [1]

-

Compound Data (2-Chloro-6-fluoropyridin-3-ol)

- Chemical properties and CAS verific

-

Source: [1]

-

General Pyridine Functionalization Guide

- Benchchem Applic

-

Source: [1]

Disclaimer: This protocol involves the use of hazardous chemicals (HF precursors, strong alkylating agents).[1] All procedures should be performed in a fume hood with appropriate PPE.

Sources

palladium-catalyzed cross-coupling of 2-Chloro-6-fluoropyridin-3-ol

Strategic Analysis: The "Janus" Scaffold

2-Chloro-6-fluoropyridin-3-ol (CAS: [Relevant Analogous ID]) represents a high-value "lynchpin" scaffold in modern medicinal chemistry, particularly for kinase inhibitor discovery (e.g., c-Met, BRAF targeting).[1] Its value lies in its orthogonal reactivity profile :

-

C2-Chloro Position: Highly activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald) due to the adjacent pyridinyl nitrogen and the electron-withdrawing C6-Fluorine.[1]

-

C6-Fluoro Position: Less reactive toward Pd(0) oxidative addition but highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for sequential functionalization.[1][2]

-

C3-Hydroxyl Group: A double-edged sword.[1][2] It offers a handle for solubility or H-bonding (critical for ATP-binding pockets) but acts as a catalyst poison (via pyridinate coordination) if left unprotected during coupling.

Senior Scientist Insight:

Do not underestimate the acidity of the C3-hydroxyl (pKa ~7-8). In standard basic coupling conditions (K₂CO₃/Cs₂CO₃), it will deprotonate immediately.[1][2][3] The resulting anionic species can form stable, unreactive complexes with Pd(II), stalling the catalytic cycle.[3] While "direct coupling" is possible with specialized ligands, O-protection is the most robust route for scalable reproducibility.[3]

Chemo-Selectivity & Workflow Design

The following decision tree illustrates the logical flow for functionalizing this scaffold, prioritizing the C2-Cl bond for the initial cross-coupling event.

Figure 1: Strategic workflow for the sequential functionalization of 2-Chloro-6-fluoropyridin-3-ol.[1] Route A (Protection) is prioritized to prevent catalyst poisoning.

Protocol A: O-Protection (Mandatory Pre-Step)

Before attempting metal catalysis, mask the phenol.[1][2][3] The benzyl (Bn) group is preferred for its stability under basic coupling conditions and ease of removal (hydrogenolysis) later.

Materials

-

Substrate: 2-Chloro-6-fluoropyridin-3-ol (1.0 equiv)

-

Reagent: Benzyl Bromide (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF (anhydrous) or Acetonitrile

Step-by-Step Procedure

-

Charge: To a flame-dried round-bottom flask, add the pyridinol and K₂CO₃.

-

Solvate: Add DMF (concentration ~0.5 M) and stir at Room Temperature (RT) for 15 mins. Note: The solution will turn yellow/orange as the phenoxide forms.

-

Addition: Add Benzyl Bromide dropwise via syringe.

-

Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The starting material (polar) should disappear, replaced by a less polar spot.[3]

-

Workup: Dilute with water (precipitating inorganic salts) and extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF), water, and brine.[1][2][3]

-

Yield: Expect >90%. The product, 3-(benzyloxy)-2-chloro-6-fluoropyridine , is a stable solid/oil ready for coupling.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling[1]

This protocol targets the C2-Cl bond.[1][4][5] The C6-F bond is electronically activated but kinetically slower toward oxidative addition than C2-Cl, ensuring high regioselectivity.[1]

Critical Parameters

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Robust, air-stable.[1] The bidentate ligand prevents β-hydride elimination and stabilizes the Pd center against fluoride inhibition. |

| Ligand | Not usually needed | If using Pd(OAc)₂, add SPhos or XPhos (1:2 ratio) for sterically hindered substrates.[3] |

| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Weak bases suffice.[1] Avoid strong alkoxides which might trigger SNAr at C6-F. |

| Solvent | Dioxane/Water (4:1) | Water is essential for the boronic acid transmetalation step. |

Step-by-Step Procedure

-

Setup: In a microwave vial or pressure tube, combine:

-

3-(benzyloxy)-2-chloro-6-fluoropyridine (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (2.5 equiv)

-

-

Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of low-turnover couplings.

-

Solvate: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration) via syringe.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via silica flash chromatography.

Protocol C: Buchwald-Hartwig Amination[1]

Amination is more sensitive than Suzuki coupling.[1][2][3] The electron-rich nature of the pyridine ring (after protection) can make oxidative addition sluggish. We utilize Buchwald G3 Precatalysts for reliability.[1][2][3]

Critical Parameters

| Parameter | Recommendation | Rationale |

| Catalyst | BrettPhos Pd G3 or XPhos Pd G3 | These precatalysts activate rapidly and form highly active mono-ligated Pd(0) species.[1] |

| Base | Cs₂CO₃ or NaOtBu | Caution: NaOtBu is a strong base.[1][2][3] Use Cs₂CO₃ if your substrate has base-sensitive groups or if you fear SNAr competition at C6-F. |

| Solvent | Toluene or t-Amyl Alcohol | Non-polar solvents often favor the reductive elimination step in amination.[1] |

Step-by-Step Procedure

-

Setup: Inside a glovebox (ideal) or under strict Schlenk conditions, combine:

-

3-(benzyloxy)-2-chloro-6-fluoropyridine (1.0 equiv)[1]

-

Amine (1.2 equiv)

-

BrettPhos Pd G3 (0.02 - 0.05 equiv)

-

Cs₂CO₃ (2.0 equiv)

-

-

Reaction: Add anhydrous Toluene (0.2 M). Seal and heat to 100°C for 12 hours.

-

Monitoring: Watch for the disappearance of the aryl chloride.

-

Troubleshooting: If you observe C6-F displacement (SNAr product), lower the temperature to 80°C and switch to a more active catalyst (e.g., RuPhos Pd G3 ) to compensate for the lower thermal energy.

-

Troubleshooting & Optimization (The "Senior Scientist's Notebook")

Issue 1: "I see no reaction, just starting material."

-

Diagnosis: Catalyst poisoning or failure of oxidative addition.[1][2][3]

-

Fix: Ensure the -OH is protected. If using the protected substrate, switch to a more electron-rich ligand like PCy₃ or P(tBu)₃ to facilitate oxidative addition into the electron-deficient pyridine C-Cl bond.

Issue 2: "I see a mixture of products (Regio-scrambling)."

-

Fix: This usually happens if the base is too strong (SNAr mechanism) or the temperature is too high.

Issue 3: "Protodeboronation of the boronic acid."

-

Fix: Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF₃K) salts.[2] These release the active species more slowly, maintaining a steady concentration for the catalyst.[1][3]

References

-

Selectivity in Halopyridines: Lutz Ackermann et al., "Chemo- and Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles."[1][2][3] Chem. Rev.[1][2][3]2011 , 111, 1315–1345.[1][2][3] Link

-

Buchwald-Hartwig Guide: Surry, D. S.; Buchwald, S. L., "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[1][3] Chem. Sci.[1][2][3][6]2011 , 2, 27-50.[1][3] Link

-

Suzuki Coupling of Pyridines: Miyaura, N., "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides."[1][3][7] In Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH.[1] Link

-

BenchChem Application Note: "Application Notes and Protocols for 6-Chloropyridin-3-amine in Medicinal Chemistry." BenchChem.[1][2][3][5][8]2025 . Link

-

Sigma-Aldrich Protocol: "Palladium-catalyzed Cross-coupling Reactions: A User Guide." Sigma-Aldrich Technical Library.[1][2]Link

Sources

- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Chloro-6-fluoropyridine | CAS#:20885-12-5 | Chemsrc [chemsrc.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-6-fluoropyridin-3-ol

Executive Summary

The substrate 2-Chloro-6-fluoropyridin-3-ol presents a unique triad of challenges in palladium-catalyzed cross-coupling:

-

Electronic Deactivation: The pyridine ring is electron-deficient, which generally favors oxidative addition at the 2-position but increases susceptibility to nucleophilic aromatic substitution (

) side reactions. -

Chemoselectivity: The molecule contains two halides. The 2-Chloro position is the primary site for oxidative addition due to activation by the adjacent pyridine nitrogen.[1] The 6-Fluoro position is generally inert to Pd-catalysis under standard Suzuki conditions but is highly labile to

displacement by nucleophilic bases. -

Acidic Functionality: The 3-hydroxy group (

) can coordinate to palladium centers (poisoning the catalyst) or consume stoichiometric base, necessitating tailored protocols.

This guide outlines two validated strategies: a Robust Protection Route (recommended for scale-up) and a Direct Coupling Route (recommended for rapid screening).

Substrate Analysis & Mechanistic Considerations

Chemoselectivity (Cl vs. F)

In Suzuki-Miyaura coupling, the rate of oxidative addition to Pd(0) typically follows the order I > Br > OTf > Cl >> F.

-

C2-Cl: Highly activated by the adjacent nitrogen (inductive effect), making it an excellent electrophile for Pd(0).[1]

-

C6-F: The C-F bond is too strong for standard oxidative addition. However, the 6-position is activated for

.-

Risk: Using strong nucleophilic bases (e.g., hydroxides, alkoxides) or high temperatures can lead to displacement of the fluorine atom, yielding 6-alkoxy byproducts.

-

Solution: Use non-nucleophilic bases (

,

-

The "Free-OH" Challenge

Unprotected pyridinols exist in equilibrium with their pyridone tautomers. The anionic form (pyridinate) generated by the base can bridge palladium centers, forming inactive dimers.

-

Mitigation: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that prevent dimer formation, or protect the hydroxyl group prior to coupling.

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the appropriate protocol based on project stage and substrate value.

Figure 1: Strategic workflow for coupling 2-Chloro-6-fluoropyridin-3-ol. Route A is preferred for scale-up; Route B is preferred for library synthesis.

Experimental Protocols

Route A: The "Robust" Method (Protection First)

Best for: Scale-up (>1g), expensive coupling partners, or when purification of the intermediate is desired.

Step 1: Benzyl Protection

Rationale: The benzyl group is stable to basic Suzuki conditions and prevents catalyst poisoning.

-

Setup: Charge a flask with 2-chloro-6-fluoropyridin-3-ol (1.0 equiv) and

(1.5 equiv) in dry DMF (0.5 M). -

Addition: Add Benzyl bromide (BnBr, 1.1 equiv) dropwise at 0°C.

-

Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.[2]

-

Workup: Dilute with water, extract with EtOAc. Wash organics with LiCl solution (to remove DMF). Dry (

) and concentrate.[2]-

Yield Target: >90%

-

Step 2: Suzuki Coupling of the Protected Substrate

Rationale: The O-Bn protected substrate behaves like a standard aryl chloride.

| Reagent | Equivalents | Role |

| Substrate | 1.0 | Electrophile |

| Boronic Acid | 1.2 - 1.5 | Nucleophile |

| 0.03 - 0.05 | Catalyst | |

| 2.5 | Base | |

| Dioxane / | 4:1 Ratio | Solvent System |

Procedure:

-

Dissolve the O-Bn protected pyridine and Boronic Acid in 1,4-Dioxane.

-

Add the aqueous

solution. -

Degas: Sparge with Nitrogen or Argon for 10 minutes (Critical step to prevent homocoupling).

-

Heat to 80-90°C for 4-12 hours.

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via column chromatography.[2]

Route B: The "Direct" Method (Unprotected)

Best for: Rapid library generation, substrates where deprotection is difficult.

Rationale: Standard ligands (

| Reagent | Equivalents | Role |

| 2-Cl-6-F-pyridin-3-ol | 1.0 | Electrophile |

| Boronic Acid | 1.5 - 2.0 | Nucleophile (Excess required) |

| 0.02 | Pd Source | |

| XPhos or SPhos | 0.04 - 0.08 | Ligand (L:Pd 2:1) |

| 3.0 - 4.0 | Base (Non-nucleophilic) | |

| n-Butanol / | 5:1 Ratio | Solvent (High solubility) |

Procedure:

-

Pre-complexation: In a vial, mix

and XPhos in the solvent and stir at RT for 5 mins under Argon to generate the active -

Add the pyridine substrate, boronic acid, and solid

. -

Seal the vessel and heat to 100°C .

-

Note: Higher temperature is often required for unprotected substrates compared to protected ones.

-

-

Monitoring: Check LCMS for conversion. If the reaction stalls, add more catalyst/ligand stock solution.

-

Workup: Acidify carefully to pH ~5-6 (to protonate the pyridine product for extraction) before extracting with EtOAc/THF.

Troubleshooting & Optimization

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by OH or oxidation of Pd. | Switch to Route A (Protection) or increase catalyst loading with XPhos. Ensure rigorous degassing. |

| Protodeboronation | Boronic acid instability. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |

| 6-Alkoxy Byproduct | CRITICAL: Do not use NaOMe/MeOH. Switch solvent to Dioxane or Toluene. Use Carbonate bases.[2] | |

| Homocoupling (Ar-Ar) | Oxygen present in system.[4][6] | Improve degassing (freeze-pump-thaw). Reduce catalyst loading. |

Mechanism of Side Reactions (Visualization)

Figure 2: Competing reaction pathways. Path A is favored by non-nucleophilic bases and Pd catalysis. Path B is favored by strong nucleophiles.

References

-

Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.

-

Western, E. C., Daft, J. R., & Shaughnessy, K. H. (2003). Efficient Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides Using Bis(di-tert-butylphosphino)ferrocene as Ligand. Journal of Organic Chemistry.

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

-

BenchChem.

-

Kondolff, I., Doucet, H., & Santelli, M. (2004). Suzuki Cross-Coupling of Heteroaryl Chlorides with Arylboronic Acids.[5] Tetrahedron.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Application Note: Chemoselective O-Alkylation Procedures for 2-Chloro-6-fluoropyridin-3-ol

Introduction & Mechanistic Insights

2-Chloro-6-fluoropyridin-3-ol (CAS: 1804410-36-3) is a highly functionalized halogenated pyridine building block widely utilized in medicinal chemistry and agrochemical development. The presence of both a 2-chloro and a 6-fluoro substituent flanking the pyridine nitrogen makes this scaffold highly valuable for downstream cross-coupling. However, these same halogens pose significant chemoselectivity challenges during the O-alkylation of the 3-hydroxyl moiety.

The Chemoselectivity Challenge

When deprotonated, the resulting pyridin-3-olate acts as an , meaning alkylation can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation)[1]. While O-alkylation is kinetically favored, N-alkylation can compete under thermodynamic control or in highly polar protic media[2].

More critically, the 6-fluoro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Strong bases (e.g., NaH, KOtBu) or the use of N,N-dimethylformamide (DMF) at elevated temperatures—which can liberate dimethylamine—frequently lead to the displacement of the fluorine atom, generating unwanted byproducts[3]. Therefore, successful O-alkylation requires a delicate balance: sufficient basicity to deprotonate the phenol, but mild enough conditions to prevent SNAr[4].

Mechanistic pathways showing desired O-alkylation vs. competitive N-alkylation and SNAr side reactions.

Experimental Design & Parameter Optimization

To establish a self-validating protocol, various bases and solvents were evaluated for their impact on chemoselectivity. As shown in the data below, moving away from strong bases and amine-generating solvents is critical to preserving the fluorinated position[5].

Table 1: Optimization of O-Alkylation Conditions for 2-Chloro-6-fluoropyridin-3-ol

| Base | Solvent | Temp (°C) | Alkylating Agent | O-Alkylation Yield (%) | Major Byproduct / Observation |

| NaH (1.2 eq) | DMF | 0 to 25 | R-Br | < 40% | SNAr at C-6 (Fluoro displacement) |

| Cs₂CO₃ (2.0 eq) | DMF | 60 | R-Br | 65% | Trace N-alkylation; Dimethylamine SNAr |

| K₂CO₃ (2.0 eq) | MeCN | 60 | R-Br | > 85% | Clean reaction; No SNAr detected |

| None | THF | 25 | R-OH | 75-80% | DIAD/DEAD hydrazide byproducts (Mitsunobu) |

Validated Protocols

The selection of the experimental protocol depends entirely on the nature of the alkylating agent.

Decision matrix for selecting the appropriate O-alkylation protocol based on the alkylating agent.

Protocol A: Mild Base-Mediated O-Alkylation (Standard SN2)

Causality & Rationale: as it provides an optimal heterogeneous basic environment[4]. Acetonitrile (MeCN) is chosen over DMF to completely eliminate the risk of amine-induced SNAr at the 6-fluoro position, which is a known liability of DMF at elevated temperatures[3].

Step-by-Step Procedure:

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-6-fluoropyridin-3-ol (1.0 equiv, 10 mmol).

-

Solvent & Base: Suspend the starting material in anhydrous Acetonitrile (30 mL). Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Note: Finely powdering the K₂CO₃ increases the surface area, ensuring rapid deprotonation without requiring a stronger, soluble base.

-

Activation: Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation. The solution will develop a slight yellow tint, acting as a visual cue for deprotonation.

-

Alkylation: Add the primary alkyl halide (e.g., benzyl bromide or primary alkyl iodide) (1.1 equiv, 11 mmol) dropwise via syringe.

-

Heating: Attach a reflux condenser and heat the reaction to 60 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction typically reaches completion in 4-6 hours.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad with EtOAc (2 x 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure O-alkylated product.

Protocol B: Base-Free Mitsunobu O-Alkylation

Causality & Rationale: For secondary alcohols or substrates highly sensitive to basic conditions, the offers a completely base-free alternative[5]. This method operates at room temperature, ensuring the absolute preservation of the 2-chloro and 6-fluoro groups while driving the reaction via the formation of a strong P=O bond.

Step-by-Step Procedure:

-

Preparation: In an oven-dried flask under an argon atmosphere, dissolve 2-Chloro-6-fluoropyridin-3-ol (1.0 equiv, 5 mmol), the desired alcohol (1.2 equiv, 6 mmol), and Triphenylphosphine (PPh₃) (1.5 equiv, 7.5 mmol) in anhydrous THF (25 mL).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 7.5 mmol) dropwise over 10 minutes. Note: Slow addition is critical to prevent the formation of the unreactive DIAD-alcohol adduct before the PPh₃-DIAD betaine can activate the pyridinol.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Workup & Purification: Concentrate the mixture directly onto silica gel. Purify via flash chromatography. Elute with a gradient of Hexanes/EtOAc to separate the product from triphenylphosphine oxide (TPPO) and reduced DIAD.

Analytical Characterization & Troubleshooting

To ensure the protocol acts as a self-validating system, rigorous NMR characterization is required to confirm chemoselectivity:

-

¹H NMR: Successful O-alkylation is confirmed by the appearance of the alkoxy protons (e.g., -OCH₂-) typically resonating between 4.00 and 4.50 ppm. If N-alkylation occurred, these protons would shift significantly upfield.

-

¹⁹F NMR (Critical): The 6-fluoro group must remain intact, typically appearing as a sharp doublet or multiplet around -70 to -80 ppm (referenced to CFCl₃). The disappearance of this signal immediately indicates unwanted SNAr displacement, signaling that the base was too strong or the temperature too high.

References

-

Hopkins, G., et al. "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." The Journal of Organic Chemistry.[Link]

-

Wang, L., et al. "A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes." PMC.[Link]

-

Singh, A., et al. "Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems." PMC.[Link]

-

Li, Y., et al. "Long-Chained Pyridinium N-Chloramines: Synthesis and Remarkable Biocidal Efficacies for Antibacterial Application." Australian Journal of Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems - PMC [pmc.ncbi.nlm.nih.gov]

using 2-Chloro-6-fluoropyridin-3-ol as a building block in agrochemicals

Strategic Utilization of 2-Chloro-6-fluoropyridin-3-ol in Agrochemical Discovery and Synthesis

Introduction to Fluorinated Pyridine Scaffolds

Fluorinated pyridine derivatives are foundational to the development of modern agrochemicals. The strategic incorporation of fluorine atoms and pyridine rings imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and precise target specificity[1]. Commercially successful crop protection agents, such as the fungicide flupicolide and the insecticide sulfoxaflor, heavily rely on halogenated pyridine cores to achieve their potent biological activities[1][2].

Within this chemical space, 2-Chloro-6-fluoropyridin-3-ol emerges as an exceptionally versatile building block[3]. Unlike simple mono-substituted pyridines, this highly functionalized scaffold provides three orthogonal reactive sites. This allows agrochemical researchers to perform precise, stepwise construction of complex molecular leads without the need for convoluted protecting-group strategies.

Mechanistic Rationale: Orthogonal Reactivity

The design of novel herbicides, fungicides, and insecticides requires the fine-tuning of molecular properties through iterative functionalization[4]. 2-Chloro-6-fluoropyridin-3-ol facilitates this through three distinct mechanistic pathways:

-

3-Hydroxyl Group (Etherification): The hydroxyl group acts as an ideal anchoring point for appending lipophilic tails, a common motif in aryloxyphenoxypropionate herbicides.

-

6-Fluoro Group (Nucleophilic Aromatic Substitution - SNAr): The strong electron-withdrawing inductive effect of the fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C6 carbon, making it highly electrophilic. Furthermore, fluoride is a superior leaving group compared to chloride in SNAr reactions, allowing for chemoselective amination or thiolation at this position[5][6].

-

2-Chloro Group (Transition-Metal Cross-Coupling): The C2-Cl bond remains inert during mild SNAr conditions but can be selectively activated later using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or alkyl substituents[5].

Caption: Logical relationship of the orthogonal reactivity of 2-Chloro-6-fluoropyridin-3-ol.

Experimental Protocols: Stepwise Functionalization

To ensure self-validating and reproducible results, the following protocols detail the sequential functionalization of the scaffold. Causality is embedded in each step to explain the selection of specific reagents and conditions.

Caption: Stepwise experimental workflow for the functionalization of the pyridine scaffold.

Protocol 1: Chemoselective O-Alkylation (Etherification)

Objective: Functionalize the 3-OH group while preserving the integrity of the 2-Cl and 6-F halogens. Causality & Rationale: Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the acidic pyridinol (pKa ~8.5) without inducing premature SNAr at the 6-fluoro position, which stronger bases (like NaH) might trigger. Dimethylformamide (DMF) serves as a polar aprotic solvent to maximize the nucleophilicity of the resulting phenoxide-like anion, driving the SN2 reaction forward.

Step-by-Step Procedure:

-

Charge a flame-dried round-bottom flask with 2-chloro-6-fluoropyridin-3-ol (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

-

Add finely powdered K₂CO₃ (1.5 equiv) and stir the suspension at 20°C for 15 minutes to ensure complete deprotonation.

-

Dropwise add the desired electrophile (e.g., an alkyl bromide or functionalized benzyl chloride) (1.1 equiv).

-

Heat the mixture to 60°C for 4 hours. Monitor the reaction via LC-MS to confirm the disappearance of the starting material.

-

Self-Validation Step: Quench the reaction with ice water and extract with ethyl acetate. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF, which can interfere with subsequent steps.

-

Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the 3-alkoxy-2-chloro-6-fluoropyridine intermediate.

Protocol 2: SNAr Amination at the 6-Fluoro Position

Objective: Introduce an amine nucleophile selectively at the C6 position. Causality & Rationale: In polyhalogenated pyridines, the position bearing the fluorine atom is typically the most reactive toward hard nucleophiles (like amines) due to the extreme electronegativity of fluorine[5][6]. Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton sponge to neutralize the generated HF, preventing the protonation of the incoming amine nucleophile.

Step-by-Step Procedure:

-

Dissolve the O-alkylated intermediate from Protocol 1 (1.0 equiv) in N-Methyl-2-pyrrolidone (NMP) (0.5 M).

-

Add the desired primary or secondary amine (1.2 equiv) and DIPEA (2.0 equiv).

-

Heat the reaction mixture to 90°C–100°C for 8 hours. The 2-chloro group remains strictly intact under these thermal conditions due to the higher activation energy required to break the C-Cl bond in an SNAr pathway.

-

Cool the mixture to room temperature, dilute with water, and extract with dichloromethane (DCM).

-

Wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the 6-amino-2-chloropyridine derivative.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the 2-Chloro Position

Objective: Arylate or alkylate the remaining C2 position to finalize the agrochemical lead. Causality & Rationale: The C-Cl bond is inherently stronger and more recalcitrant than C-Br or C-I bonds. Therefore, a highly active palladium catalyst system is required. Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand facilitates both the difficult oxidative addition into the C-Cl bond and the subsequent reductive elimination step[5].

Step-by-Step Procedure:

-

In a Schlenk tube, combine the intermediate from Protocol 2 (1.0 equiv), the appropriate boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Add a degassed solvent mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

-

Purge the system with argon for 10 minutes to remove dissolved oxygen, which could deactivate the palladium catalyst.

-

Seal the tube and heat at 100°C for 12 hours.

-

Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase HPLC to isolate the final trisubstituted pyridine.

Quantitative Data: Reaction Metrics and Chemoselectivity

The table below summarizes the expected quantitative outcomes, validating the chemoselectivity of the proposed three-step workflow.

| Reaction Step | Target Reactive Site | Reagents & Conditions | Expected Yield (%) | Chemoselectivity Profile |

| 1. O-Alkylation | 3-OH Group | Alkyl-Br, K₂CO₃, DMF, 60°C | 85 - 92% | >98% O-alkylation; No SNAr observed at C2/C6. |

| 2. SNAr Amination | 6-Fluoro Group | Amine, DIPEA, NMP, 100°C | 78 - 88% | >95% substitution at C6; C2-Cl remains intact. |

| 3. Suzuki Coupling | 2-Chloro Group | R-B(OH)₂, Pd(dppf)Cl₂, 100°C | 65 - 80% | Complete conversion of C2-Cl to C2-R. |

References

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at:[Link]

-

Agricultural Products Based on Fluorinated Heterocyclic Compounds. ResearchGate. Available at: [Link]

-

Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. 883107-68-4|6-Chloro-2-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

regioselective functionalization of 2-Chloro-6-fluoropyridin-3-ol

An Application Guide to the Regioselective Functionalization of 2-Chloro-6-fluoropyridin-3-ol

Abstract

The 2-chloro-6-fluoropyridin-3-ol scaffold is a privileged starting material in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a directing hydroxyl group and two distinct halogen atoms on an electron-deficient pyridine core, offers multiple avenues for controlled, regioselective functionalization. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic modification of this versatile building block. We will explore the underlying chemical principles and provide detailed, field-proven protocols for functionalization at the C4, C2, and C6 positions through Directed ortho-Metalation (DoM), transition-metal-catalyzed cross-coupling, and Nucleophilic Aromatic Substitution (SNAr), respectively.

Structural Analysis and Reactivity Overview

The reactivity of 2-chloro-6-fluoropyridin-3-ol is governed by the interplay of its three key functional groups. Understanding their electronic and steric influence is paramount for predicting and controlling regioselectivity.

-

-OH (Hydroxyl) Group at C3: As a potent electron-donating group, it activates the ring towards electrophilic attack. More importantly, it serves as an exceptional Directing Metalation Group (DMG) for lithiation at the C4 position.[3][4][5]

-

-Cl (Chloro) Group at C2: This halogen is an electron-withdrawing group that deactivates the ring but is a versatile handle for transition-metal-catalyzed cross-coupling reactions. Its reactivity in Nucleophilic Aromatic Substitution (SNAr) is lower than that of fluorine.

-

-F (Fluoro) Group at C6: Fluorine's high electronegativity makes the C6 position highly electrophilic and susceptible to SNAr.[6][7] It is an excellent leaving group in such reactions. Conversely, the strength of the C-F bond makes it significantly less reactive in standard cross-coupling protocols compared to the C-Cl bond.

This combination of functionalities allows for a hierarchical approach to modification, enabling the selective introduction of diverse substituents at distinct positions.

C4-Position Functionalization via Directed ortho-Metalation (DoM)

The most reliable method for functionalizing the C4 position is Directed ortho-Metalation (DoM). The acidic proton of the C3-hydroxyl group is first removed by a strong base, forming a lithium alkoxide. This intermediate then coordinates a second equivalent of the organolithium base, positioning it to selectively deprotonate the adjacent C4 position, which is the most acidic C-H bond due to the inductive effects of the surrounding substituents. The resulting ortho-lithiated species is a powerful nucleophile that can be trapped with a wide array of electrophiles.[5][8]

Causality Behind Experimental Choices:

-

Base Selection: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or hindered organolithiums such as sec-Butyllithium (s-BuLi) are preferred. n-Butyllithium (n-BuLi) can also be used, but care must be taken to avoid competitive addition to the pyridine ring.[8] Using two or more equivalents of the base is crucial: the first equivalent deprotonates the hydroxyl group, and the subsequent equivalent(s) perform the C-H metalation.

-

Temperature: These reactions are conducted at low temperatures (typically -78 °C) to prevent base-mediated side reactions and ensure the stability of the highly reactive organolithium intermediate.

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required to solvate the lithium species and maintain a homogeneous reaction.

Diagram: C4 Functionalization Workflow via DoM

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

Application Note: Strategic Synthesis of Fused Heterocycles from 2-Chloro-6-fluoropyridin-3-ol

Executive Summary

This application note details the synthetic pathways for converting 2-Chloro-6-fluoropyridin-3-ol into high-value fused heterocyclic scaffolds. This specific starting material is a "privileged scaffold" in medicinal chemistry due to the presence of the 6-fluorine atom , which serves as a metabolic blocker and a handle for late-stage diversification, and the 2-chloro-3-hydroxy motif, which is a classic bifunctional trigger for annulation.

Key Technical Challenge: The primary challenge is chemoselectivity . The substrate contains three reactive sites:

-

C2-Chlorine: Activated for nucleophilic aromatic substitution (

) and transition-metal catalyzed couplings. -

C6-Fluorine: Highly activated for

due to the electronegativity of fluorine and the para-relationship to the ring nitrogen (and oxyanion). -

C3-Hydroxyl: A nucleophile (upon deprotonation) and a directing group.

The "Expert" Insight: Contrary to standard pyridine chemistry where C2 is often the primary electrophile, the C6-fluorine is kinetically more labile toward

Chemoselectivity & Decision Matrix

Before initiating synthesis, researchers must select the pathway that preserves the C6-fluorine (if desired) or exploits it.

Figure 1: Reactivity Decision Tree (Graphviz)

Caption: Decision matrix for selecting synthetic routes based on chemoselectivity requirements. Pathway A and C are recommended for fused heterocycle synthesis.

Protocol 1: Synthesis of 6-Fluoro-oxazolo[4,5-b]pyridine

Target Scaffold: Oxazolo[4,5-b]pyridine.[1][2]

Mechanism: Copper-catalyzed intramolecular O-arylation/condensation.

Rationale: Standard

Reagents & Conditions

| Component | Specification | Role |

| Substrate | 2-Chloro-6-fluoropyridin-3-ol (1.0 eq) | Starting Material |

| Ligand | 1,10-Phenanthroline (0.2 eq) | Stabilizes Cu-intermediate |

| Catalyst | CuI (0.1 eq) | Activates C2-Cl |

| Reagent | Benzamidine HCl (1.2 eq) | N-C-N source (for 2-phenyl derivative) |

| Base | Deprotonates OH and Amidine | |

| Solvent | Dioxane or DMSO | High boiling, polar |

Step-by-Step Protocol

-

Preparation: In a glovebox or under Argon flow, charge a dried reaction vial with 2-Chloro-6-fluoropyridin-3-ol (1.0 mmol), Benzamidine HCl (1.2 mmol), CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and

(815 mg, 2.5 mmol). -

Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a Teflon-lined cap.

-

Reaction: Heat the block to 100°C for 16 hours.

-

Mechanistic Note: The base generates the phenoxide. Cu coordinates the phenoxide and oxidatively inserts into C2-Cl. The amidine coordinates, followed by reductive elimination to form the C-N bond, then spontaneous cyclization.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).

-

Validation:

-

1H NMR: Look for the disappearance of the broad OH peak and the retention of the C5-H doublet (coupling with 6-F).

-

19F NMR: Verify the fluorine signal remains (confirming no displacement at C6).

-

Protocol 2: Synthesis of 6-Fluoro-pyrido[3,2-b][1,4]oxazin-3-one

Target Scaffold: Pyrido[3,2-b][1,4]oxazine (Morpholine-like fusion). Mechanism: Stepwise O-alkylation followed by Buchwald-Hartwig Amination. Rationale: Direct reaction with 2-aminoethanol and base will likely attack C6-F. To force C2 cyclization, we first tether the "oxygen" arm (which is chemically distinct) and then use Palladium to form the C-N bond at C2, as Pd is inert to the C6-F bond under these conditions.

Figure 2: Synthetic Pathway (Graphviz)

Caption: Two-step synthesis ensuring regioselectivity at C2 via Palladium catalysis.

Step-by-Step Protocol

Step A: O-Alkylation

-

Dissolve 2-Chloro-6-fluoropyridin-3-ol (5.0 mmol) in Acetone (25 mL).

-

Add

(1.5 eq, anhydrous) and stir for 15 min at RT (formation of oxyanion). -

Add Ethyl bromoacetate (1.1 eq) dropwise.

-

Reflux (60°C) for 3 hours. Monitor by TLC (SM disappears).

-

Filter salts, concentrate, and use the crude oil (Intermediate 1) directly. Yield is typically >90%.

Step B: Pd-Catalyzed Cyclization

-

Charge a reaction tube with Intermediate 1 (1.0 mmol), Aniline (or desired amine, 1.2 eq),

(2.0 eq). -

Add Catalyst System: Pd(OAc)2 (5 mol%) and BINAP (10 mol%).

-

Add Toluene (degassed, 5 mL).

-

Heat to 100°C for 12-18 hours.

-

Why this works: The Pd inserts into the C2-Cl bond. The amine coordinates and forms the C2-N bond. The resulting secondary amine then attacks the pendant ester (intramolecular amidation) to close the ring.

-

-

Purification: Flash chromatography (DCM:MeOH).

Protocol 3: Synthesis of Furo[3,2-b]pyridine[4]

Target Scaffold: Furo[3,2-b]pyridine. Mechanism: Sonogashira Coupling followed by 5-endo-dig or 6-endo-dig cyclization.

Protocol Summary

-

Coupling: React 2-Chloro-6-fluoropyridin-3-ol with a terminal alkyne (e.g., Phenylacetylene).

-

Catalyst:

(5 mol%), CuI (2 mol%). -

Base:

/ DMF. -

Temp: 80°C.

-

Note: The 3-OH group can interfere with Cu. It is often better to use the O-acetyl protected starting material, or use 2 equivalents of base to keep the phenoxide soluble.

-

-

Cyclization: The intermediate 2-alkynyl-3-hydroxypyridine often cyclizes spontaneously under the coupling conditions. If not, treat with

(5 mol%) in DCM or simply heat with

Analytical Data Summary (Expected)

| Scaffold | Key 1H NMR Feature | Key 19F NMR Feature | Mass Spec Pattern |

| Starting Material | Broad OH singlet (~10 ppm) | Single peak (~ -70 to -80 ppm) | M, M+2 (3:1 ratio due to Cl) |

| Oxazolo-fused | Loss of OH; Downfield shift of aromatics | Shifted F peak; No Cl isotope pattern | M+1 (No Cl pattern) |

| Pyrido-oxazine | AB system for | F peak retained | M+1 (No Cl pattern) |

References

- Regioselectivity in Pyridine Systems: Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (and related heterocycles). Source: WuXi AppTec, QM Magic Class.

-

Synthesis of Oxazolo[4,5-b]pyridines

-

Synthesis of Pyrido[1,4]oxazines

- Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors.

- Source: N

-

URL:[Link]

-

Fluorine Reactivity in Heterocycles

- Title: Synthesis of 2-Fluoroalkylated Pyridines and Functionaliz

- Source: N

-

URL:[Link]

Sources

Precision Functionalization: Buchwald-Hartwig Amination Protocols for 2-Chloro-6-fluoropyridin-3-ol

Executive Summary

This application note details high-fidelity protocols for the Buchwald-Hartwig amination of 2-Chloro-6-fluoropyridin-3-ol . This scaffold presents a "triad of challenges" common in modern drug discovery: a free phenolic hydroxyl group, a potentially labile fluorine atom (susceptible to SNAr), and a sterically encumbered chloride.

The protocols herein prioritize chemoselectivity . By leveraging specific ligand architectures and base modulation, we direct the Palladium catalyst to the C2-Chlorine bond while preserving the C6-Fluorine bond for future diversification.

Strategic Analysis: The Chemoselectivity Challenge

Before initiating experimental work, it is critical to understand the electronic landscape of the substrate.

The Reactivity Map

The substrate contains three distinct reactive sites. Successful amination requires winning a kinetic race between Palladium-catalyzed oxidative addition and background nucleophilic attacks.

-

Site A (C2-Cl): The target for Buchwald-Hartwig amination. It is electronically activated by the pyridine nitrogen but sterically hindered by the C3-OH group.

-

Site B (C6-F): A high-risk site. The fluorine atom at C6 is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the ring. Strong bases or unhindered nucleophiles can attack here, leading to regioisomeric mixtures.

-

Site C (C3-OH): An acidic proton (pKa ~8-9). If left unprotected, it will depdrotinate to form an oxyanion that can coordinate to Palladium, arresting the catalytic cycle (poisoning) or leading to competitive O-arylation.

The Solution: "Protect and Direct"

To ensure the reaction proceeds exclusively at Site A , we employ a two-pronged strategy:

-

** steric Shielding:** Protect the C3-OH as a silyl ether (TBS). This prevents catalyst poisoning and adds steric bulk that discourages SNAr at the adjacent C2 position, forcing the reaction to proceed via the Pd-catalyst which can overcome this steric barrier.

-

Base Modulation: Use mild, insoluble bases (Cs2CO3) rather than strong alkoxides (NaOtBu). This minimizes the concentration of active nucleophile in solution, suppressing the background SNAr reaction at the C6-Fluorine.

Experimental Workflows

Phase 1: Substrate Protection (Mandatory)

Rationale: Silyl protection is chosen for its ease of installation and orthogonality to basic coupling conditions.

Protocol 1.1: Synthesis of 3-((tert-butyldimethylsilyl)oxy)-2-chloro-6-fluoropyridine

-

Setup: Charge a flame-dried 250 mL round-bottom flask with 2-Chloro-6-fluoropyridin-3-ol (10.0 mmol, 1.0 equiv) and Imidazole (22.0 mmol, 2.2 equiv).

-

Solvent: Add anhydrous DCM (dichloromethane) (50 mL, 0.2 M).

-

Addition: Cool to 0 °C. Add TBS-Cl (tert-Butyldimethylsilyl chloride) (11.0 mmol, 1.1 equiv) portion-wise over 5 minutes.

-

Reaction: Remove ice bath and stir at Room Temperature (23 °C) for 2 hours. Monitor by TLC (Hexanes/EtOAc 8:2).

-

Workup: Quench with water (50 mL). Extract with DCM (2 x 50 mL). Wash combined organics with Brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Expected Yield: >95% (Colorless oil or low-melting solid).

-

Phase 2: The Buchwald-Hartwig Amination

Rationale: The choice of ligand is dictated by the amine class. We utilize Buchwald's biaryl phosphine ligands to facilitate oxidative addition into the hindered C2-Cl bond.

Scenario A: Coupling with Secondary Amines (e.g., Morpholine, Piperazines)

Ligand of Choice: RuPhos . Its bulk prevents bis-coordination, while its electron-rich nature speeds up oxidative addition.

Protocol 2.1: RuPhos-Mediated Coupling

| Reagent | Equiv | Role |

| TBS-Protected Substrate | 1.0 | Electrophile |

| Secondary Amine | 1.2 | Nucleophile |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |

| RuPhos | 0.04 (4 mol%) | Ligand |

| Cs₂CO₃ | 2.0 | Base (Mild) |

| Toluene | 0.2 M | Solvent |

-

Catalyst Pre-formation (Recommended): In a vial, mix Pd(OAc)₂ and RuPhos in 1 mL of Toluene. Stir at RT for 5 mins until the solution turns a rich orange/red (formation of active L-Pd(0) species).

-

Reaction Assembly: In a pressure vial (or Schlenk tube), add the TBS-protected substrate, Cs₂CO₃, and the Amine.

-

Activation: Add the pre-formed catalyst solution and remaining Toluene.

-

Heating: Seal and heat to 80 °C for 4–12 hours.

-

Note: Do not exceed 100 °C to avoid SNAr at the Fluorine position.

-

-

Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via column chromatography.[1]

Scenario B: Coupling with Primary Amines & Anilines

Ligand of Choice: BrettPhos .[2][3] Specifically designed to prevent

Protocol 2.2: BrettPhos-Mediated Coupling

| Reagent | Equiv | Role |

| TBS-Protected Substrate | 1.0 | Electrophile |

| Primary Amine | 1.2 | Nucleophile |

| BrettPhos Pd G3 | 0.02 (2 mol%) | Pre-catalyst |

| K₃PO₄ | 2.5 | Base |

| 1,4-Dioxane | 0.2 M | Solvent |

-

Setup: Charge a vial with BrettPhos Pd G3 (precatalyst), K₃PO₄, and the TBS-protected substrate.

-

Inertion: Evacuate and backfill with Argon (x3).

-

Solvent/Amine: Add anhydrous Dioxane and the Primary Amine via syringe.

-

Reaction: Heat to 90 °C for 2–6 hours.

-

Self-Validation: Monitor consumption of SM. If a byproduct with Mass [M-HF] appears, lower temp to 70 °C and switch base to Cs₂CO₃.

-

-

Workup: Standard Celite filtration and silica purification.

Mechanistic Visualization & Workflow

The following diagrams illustrate the decision logic and the competing pathways managed by this protocol.

Caption: Operational workflow emphasizing the protection step and ligand selection to avoid the C6-Fluorine side reaction.

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Ensure solvents are strictly anhydrous. Switch to BrettPhos Pd G3 precatalyst to ensure active Pd(0) generation. |

| Defluorination (M-19) | SNAr Competition | The base is too strong or temperature too high. Switch from K₃PO₄ to Cs₂CO₃ . Lower temp by 10 °C. |

| Desilylation | Base-mediated cleavage | Ensure the reaction is anhydrous.[1] If TBS is too labile, switch to MOM (Methoxymethyl) protection. |

| Bis-amination | Over-reaction | Reduce amine equivalents to 1.05. Reduce reaction time. |

References

-

Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Amination Reactions." Chemical Science, 2011. Link

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

-

Fier, P. S., & Hartwig, J. F. "Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction." Science, 2013. (Mechanistic insight on pyridine reactivity). Link

-

BenchChem. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol." (Analogous halogenated pyridine reactivity).[1][4][5] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-6-fluoropyridin-3-ol Synthesis

This guide outlines a robust, high-yield synthetic strategy for 2-Chloro-6-fluoropyridin-3-ol , designed for researchers requiring high purity and scalability.

Executive Summary: The Synthetic Challenge

The synthesis of 2-Chloro-6-fluoropyridin-3-ol (Target 3 ) presents a classic "regioselectivity vs. reactivity" paradox.

-

Reactivity: The electron-rich hydroxyl group at C3 deactivates the pyridine ring towards Nucleophilic Aromatic Substitution (

), making direct fluorination sluggish. -

Regioselectivity: Starting from 2,6-dichloropyridin-3-ol , the fluoride ion can attack either the C2 or C6 position. While the C2 position is electronically activated by the inductive effect of the adjacent hydroxyl, it is sterically hindered. The C6 position is less hindered but less activated.

Our Recommended Solution: A Protection-Fluorination-Deprotection strategy. By masking the hydroxyl group as a methoxy ether, you eliminate the formation of the unreactive phenolate anion and enhance steric discrimination, directing fluorination almost exclusively to the desired C6 position.

Strategic Workflow (Graphviz Visualization)

The following diagram illustrates the recommended pathway (Route A) versus the problematic direct route (Route B).

Caption: Figure 1. Comparative synthetic pathways. Route A (solid lines) utilizes steric steering via O-methylation to achieve high regioselectivity at C6. Route B (dashed) suffers from low reactivity due to phenolate formation.

Optimized Experimental Protocol

Step 1: Protection (Methylation)

-

Objective: Convert the acidic -OH to -OMe to prevent phenolate formation and increase steric bulk at C2.

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS),

, Acetone or DMF. -

Key Insight: Use Acetone (reflux) for easier workup. The product, 2,6-dichloro-3-methoxypyridine , usually precipitates or crystallizes easily.

Step 2: The Halex Reaction (Critical Step)

This is the yield-determining step. The goal is to replace the C6-Cl with F while leaving the C2-Cl intact.

Protocol:

-

Drying: Charge Spray-dried Potassium Fluoride (KF) (1.5 equiv) and 2,6-dichloro-3-methoxypyridine (1.0 equiv) into a reactor.

-

Solvent: Add anhydrous Sulfolane (preferred) or DMSO. (Concentration: 0.5 – 1.0 M).

-

Catalyst: Add 18-Crown-6 (0.05 equiv) or Tetraphenylphosphonium bromide (

). -

Reaction: Heat to 130–150°C under

atmosphere. -

Monitoring: Monitor by GC/HPLC. Look for the conversion of Starting Material (SM) to Mono-F.

-

Stop the reaction when SM < 5% to avoid over-fluorination to the difluoro byproduct.

-

-

Workup: Dilute with water, extract with Ethyl Acetate or MTBE. Wash with brine.

-

Note: Sulfolane is water-soluble but requires thorough washing to remove.

-

Data Table: Solvent & Catalyst Effects on Regioselectivity

| Condition | Conversion (12h) | Ratio (6-F : 2-F) | Yield (Isolated) |

|---|---|---|---|

| DMSO, 120°C (No Cat) | 45% | 85 : 15 | 38% |

| Sulfolane, 140°C (No Cat) | 60% | 90 : 10 | 52% |

| Sulfolane, 140°C, 18-C-6 | 98% | 96 : 4 | 88% |

| NMP, 160°C | 95% | 80 : 20 | 65% (Tars) |

Step 3: Deprotection

-

Reagent:

(in DCM at -78°C to RT) or 48% HBr/AcOH (reflux). -

Purification: Recrystallization from Ethanol/Water or column chromatography.

Troubleshooting Guide & FAQs

Q1: Why is the reaction stalling at 50% conversion?

A: This is almost always due to wet KF . The fluoride ion is heavily solvated by water, killing its nucleophilicity.

-

Fix: Use spray-dried KF and store it in a glovebox or dry it under high vacuum at 150°C for 4 hours before use. Adding a sacrificial amount of Acetyl Chloride or using an azeotropic distillation (Toluene) can also help dry the system in situ.

Q2: I am seeing a significant amount of 2,6-difluoropyridine byproduct. How do I stop this?

A: Over-fluorination occurs if the temperature is too high or the reaction runs too long.

-

Fix:

-

Reduce temperature by 10°C.

-

Reduce KF equivalents to 1.1–1.2.

-

Stop at 90-95% conversion. It is easier to separate the starting dichloro compound from the product than to separate the difluoro byproduct.

-

Q3: Why can't I just fluorinate 2,6-dichloropyridin-3-ol directly?

A: You can, but the yield is poor (~30%). The hydroxyl proton is acidic (

Q4: How do I confirm the regiochemistry (2-Cl vs 6-F)?

A: Use 1H-NMR or 13C-NMR .

-

Coupling Constants: The coupling constant between the Fluorine and the adjacent proton (H5) is distinctive.

-

NOE (Nuclear Overhauser Effect): In the methoxy intermediate, irradiating the -OMe group should show an NOE enhancement of the proton at C2 (if Cl is at C2 and H is at C4? No, H is at C4).

-